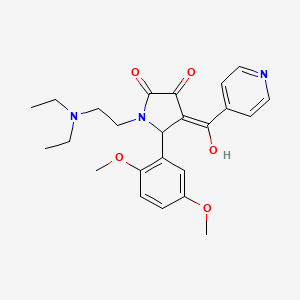

1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic molecule that appears to be a derivative of 1H-pyrrol-2(3H)-one. The structure suggests the presence of a diethylaminoethyl group, a dimethoxyphenyl group, a hydroxy group, and an isonicotinoyl moiety attached to the pyrrolone core.

Synthesis Analysis

The synthesis of related 1H-pyrrol-2(3H)-one derivatives has been reported using a chiral Cr(III)(salen)Cl complex as a catalyst for the enantioselective intramolecular addition of tertiary enamides to ketones. This method provides a general access to enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom . Although the specific compound is not mentioned, the synthesis approach could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and functional groups that could influence its three-dimensional conformation and reactivity. The presence of a diethylaminoethyl group suggests potential for intermolecular interactions, such as hydrogen bonding or ionic interactions, due to the basic nitrogen atom.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of similar 1H-pyrrol-2(3H)-one derivatives can be inferred. These compounds may undergo further functionalization or participate in reactions typical of pyrrolones, such as nucleophilic addition or condensation reactions. The diethylamino group could also be involved in quaternization or alkylation reactions.

Physical and Chemical Properties Analysis

Relevant Case Studies

No specific case studies related to the compound have been provided. However, the synthesis paper demonstrates the application of related compounds in the synthesis of complex molecules like (3S,5S)-3,5-diphenyl-3-pyrrolidinol, which could suggest potential utility in pharmaceutical synthesis or as intermediates in organic chemistry.

科学的研究の応用

Synthesis and Structural Analysis

Research into the synthesis and biological activity of related pyrrolinone derivatives has demonstrated methodologies for creating compounds with potential anti-inflammatory, antidepressant, and antibacterial properties. For instance, Gein et al. (2006) synthesized a series of 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones, examining their pharmacological activities (Gein et al., 2006). These synthetic approaches provide a foundation for generating analogs, including the compound of interest, and assessing their potential applications in various biological contexts.

Biological Activities

The compound and its analogs have been characterized for their antimicrobial and potential antipsychotic activities, suggesting a broad spectrum of pharmacological utility. Gadzhily et al. (2010) reported on the synthesis and antimicrobial activity of pyrrole derivatives, highlighting the influence of substituents on their biological efficacy (Гаджилы et al., 2010). Similarly, Wise et al. (1987) described the synthesis and evaluation of pyrazol-5-ols, indicating their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a unique feature contrasting with current antipsychotic agents (Wise et al., 1987).

特性

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-5-26(6-2)13-14-27-21(18-15-17(31-3)7-8-19(18)32-4)20(23(29)24(27)30)22(28)16-9-11-25-12-10-16/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCIRPGNCIKKFE-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)